molecular formula C15H15F3N2O3 B7641378 2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one

2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one

Cat. No. B7641378
M. Wt: 328.29 g/mol
InChI Key: XUZDRIFFVGVCRE-LBPRGKRZSA-N
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Description

2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one, also known as THPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. This compound also activates the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This pathway plays a crucial role in the protection of neurons from oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. This suggests that this compound has potent antioxidant properties that can protect cells from oxidative damage. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one is its high purity and yield, which makes it a reliable compound for scientific research. Additionally, this compound has been shown to have low toxicity, which is important for in vitro and in vivo experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in the treatment of other neurological disorders. Finally, the development of this compound analogs with improved efficacy and specificity could lead to the discovery of novel therapeutics for the treatment of neurodegenerative diseases.

Synthesis Methods

2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one can be synthesized through a multi-step process that involves the reaction of 3-chloro-6-(trifluoromethyl)pyridazine with (S)-2-hydroxy-3-phenylmethoxypropylamine. The resulting product is then treated with sodium hydroxide to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for scientific research.

Scientific Research Applications

2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one has been studied extensively for its potential therapeutic applications. One of the areas where this compound has shown promise is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain that contribute to the development of Alzheimer's disease. Additionally, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.

properties

IUPAC Name

2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3/c16-15(17,18)13-6-7-14(22)20(19-13)8-12(21)10-23-9-11-4-2-1-3-5-11/h1-7,12,21H,8-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZDRIFFVGVCRE-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CN2C(=O)C=CC(=N2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CN2C(=O)C=CC(=N2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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